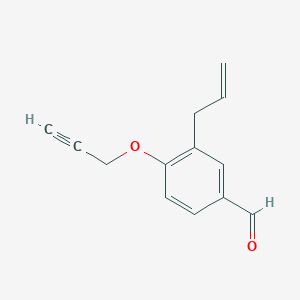

3-amino-4-ethoxy-N,N-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-4-ethoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C11H16N2O2 . It is an important raw material and intermediate used in pharmaceuticals, agro-based, and dye stuff fields .

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), 1 primary amine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-ethoxy-N,N-dimethylbenzamide are not detailed in the available resources .Applications De Recherche Scientifique

Potential Antiarrhythmic Applications

3-amino-4-ethoxy-N,N-dimethylbenzamide and its analogs have been studied for potential antiarrhythmic effects. Compounds similar in structure, such as 4-amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide, have demonstrated the ability to prolong the effective refractory period of the isolated rabbit atria. This suggests potential applications in prophylactic activity against ouabain-induced arrhythmias and in antagonizing aconitine-evoked arrhythmias. Some of these compounds also exhibit local anesthetic activity in rabbits (Yung, Lo, & Vohra, 1972).

Synthesis and Optimization

The synthesis process of related compounds, like 2-Amino-5-chloro-N,3-dimethylbenzamide, has been optimized. This involves a series of chlorination, oxidation, and ammonolysis, achieving high purity and yield. This research aids in the efficient production of such compounds for various applications (Zhang Zho, 2014).

Cancer Therapy and Drug Resistance

Compounds structurally similar to 3-amino-4-ethoxy-N,N-dimethylbenzamide, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, have been shown to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. These findings are crucial for developing treatments for cancers with multiple drug resistance (Das et al., 2009).

Molecular Structure and Intermolecular Interactions

Studies on the molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide, which share functional groups with 3-amino-4-ethoxy-N,N-dimethylbenzamide, reveal insights into intermolecular interactions and molecular geometry. These studies are crucial for understanding the chemical behavior and potential applications of such compounds (Karabulut et al., 2014).

Antioxidant Activity

Research on amino-substituted benzamide derivatives, which include compounds like 3-amino-4-ethoxy-N,N-dimethylbenzamide, has revealed their potential as antioxidants. Their capacity to act as antioxidants is crucial for understanding their role in scavenging free radicals and potential therapeutic applications (Jovanović et al., 2020).

Anti-Epileptic Effects

New heterocyclic compounds, including derivatives of 3-amino-4-ethoxy-N,N-dimethylbenzamide, have been synthesized and shown to possess anti-epileptic properties. These findings are significant for developing new treatments for epilepsy (Swathi & Sarangapani, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-amino-4-ethoxy-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-10-6-5-8(7-9(10)12)11(14)13(2)3/h5-7H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUNHAQIWULEDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.